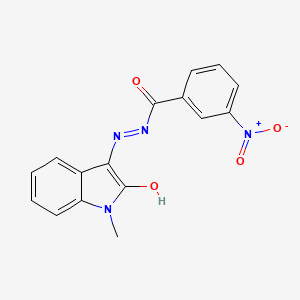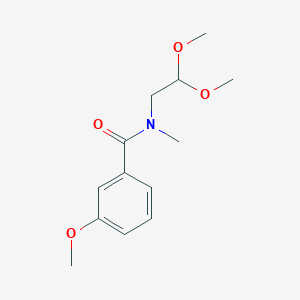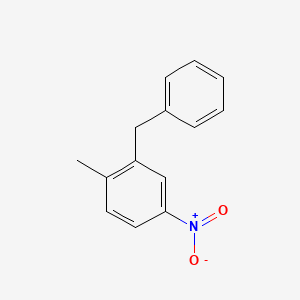![molecular formula C15H21N3OS B5856839 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DTCPA, is a chemical compound that has been widely used in scientific research for its ability to selectively bind to and activate the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain, and is believed to play a role in a number of physiological processes, including pain perception, memory formation, and cell survival.
作用机制
1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide binds to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. Activation of the sigma-1 receptor has been shown to modulate a number of cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been shown to selectively activate the sigma-1 receptor, leading to downstream effects that are believed to be responsible for its various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, protein synthesis, and cell survival. It has been shown to have neuroprotective effects, as well as analgesic and antidepressant effects. This compound has also been shown to modulate immune cell function, and may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its ability to selectively activate the sigma-1 receptor, allowing researchers to study the specific effects of sigma-1 receptor activation on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors or proteins in addition to the sigma-1 receptor.
未来方向
There are a number of potential future directions for research involving 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and the sigma-1 receptor. One area of interest is the potential role of sigma-1 receptor activation in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other sigma-1 receptor agonists, and their potential therapeutic applications.
合成方法
1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with piperidine-4-carboxylic acid to form this compound.
科学研究应用
1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been used extensively in scientific research to study the sigma-1 receptor and its role in various physiological processes. It has been shown to have neuroprotective effects, as well as analgesic and antidepressant effects. This compound has also been used to study the effects of sigma-1 receptor activation on the immune system, and its potential role in the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
1-[(2,3-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-4-3-5-13(11(10)2)17-15(20)18-8-6-12(7-9-18)14(16)19/h3-5,12H,6-9H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRILDLVSZFNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)





![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)

![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)